2,6-二叔丁基-N,N-二甲基吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

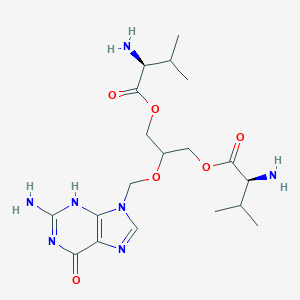

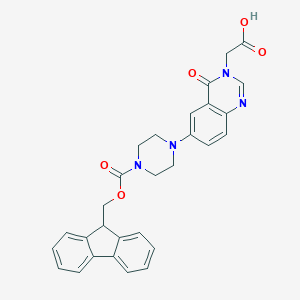

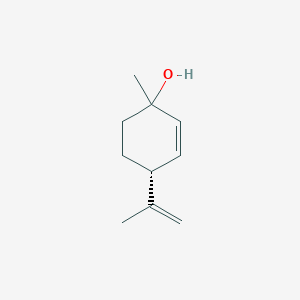

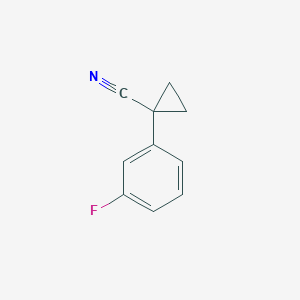

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine (DTBDMP) is an amine compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, an aromatic heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. DTBDMP is a colorless solid that has a boiling point of 156-157°C and a melting point of 35-36°C. It is insoluble in water, but soluble in organic solvents such as ethanol and methanol.

科学研究应用

抗氧化应用

2,6-二叔丁基-N,N-二甲基吡啶-4-胺: 已经过抗氧化性能研究。 它在清除超氧化物自由基和 DPPH 自由基方面表现出优异的能力,这些自由基在氧化应激相关过程中很常见。 当该化合物负载在聚苯乙烯上时,已被用于抑制苯甲醛的氧化,展示了其作为非均相抗氧化剂的潜力 .

聚合物研究

在高分子科学中,该化合物已被用于修饰聚苯乙烯,增强其抗氧化性能。 合成过程涉及傅克反应,这导致材料表面积显着增加,孔径减小。 这种改性有助于材料作为固体抗氧化剂的作用 .

配位化学

该化合物已参与配位化合物的合成,特别是在制备铟 (III) 配合物方面。 这些配合物表现出电荷转移特性,在光化学电荷转移和非线性光学方面具有潜在应用。 该化合物在这些配合物中的作用对于电荷转移过程的稳定性和效率至关重要 .

催化

2,6-二叔丁基-N,N-二甲基吡啶-4-胺: 用于催化过程,例如从酮生成烯醇三氟甲磺酸酯。 这种应用在有机合成中至关重要,其中烯醇三氟甲磺酸酯的形成是合成各种有机化合物中的关键步骤 .

生物膜氧化还原活性

研究已经探索使用该化合物的衍生物来增强生物膜氧化还原活性。 这种应用在生物电化学系统 (BESs) 中尤其重要,其中该化合物的氧化还原活性可以提高系统的输出电压和整体效率 .

生物活性研究

该化合物的结构类似物已经过生物活性研究。 例如,关于 2,4-二叔丁基苯酚的研究表明,它可以调节某些细胞系中与炎症相关的基因表达。 这表明 2,6-二叔丁基-N,N-二甲基吡啶-4-胺 也可能具有潜在的生物活性应用 .

作用机制

Target of Action

It is known to be a sterically hindered, non-nucleophilic base .

Mode of Action

As a sterically hindered, non-nucleophilic base, 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine distinguishes between Brønsted (protonic) and Lewis acids . This means it can interact with protonic acids by accepting protons and with Lewis acids by donating electron pairs. It enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .

Biochemical Pathways

Its role in the conversion of aldehydes and ketones to vinyl triflates suggests it may play a role in reactions involving these compounds .

Pharmacokinetics

Its solubility in ethanol suggests it may be absorbed and distributed in the body through this medium

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine. For instance, its sensitivity to air and light suggests that these factors could affect its stability and efficacy. Additionally, its solubility in ethanol indicates that the presence of this solvent could influence its action and distribution.

属性

IUPAC Name |

2,6-ditert-butyl-N,N-dimethylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6/h9-10H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUGUUNRDWGECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306341 |

Source

|

| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38222-90-1 |

Source

|

| Record name | NSC175806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)